(R)-2-METHYLBUTANOL

Description

Significance of (R)-2-METHYLBUTANOL as a Chiral Molecule

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, particularly in the life sciences and materials science. Molecules exhibiting chirality are known as enantiomers, and they often display different biological activities or physical properties. This compound is a prime example of a chiral alcohol, possessing a stereogenic center at the second carbon atom. This means it exists as two enantiomers: (R)-2-methyl-1-butanol and (S)-2-methyl-1-butanol. The (R)-enantiomer is known to have a specific rotation, often cited around +13.5° doubtnut.comeduncle.com, although other values like +3.75° have also been reported ontosight.ai.

The significance of this compound as a chiral molecule lies in its utility as a chiral building block in organic synthesis. Enantiomerically pure compounds are critical for the development of pharmaceuticals, agrochemicals, and advanced materials, where even subtle differences in stereochemistry can drastically alter efficacy or function fiveable.mewisdomlib.orgeurekaselect.comalfachemic.comru.nlcymitquimica.com. The ability to synthesize or isolate specific enantiomers like this compound allows chemists to construct complex molecules with precise stereochemical control, mimicking or influencing biological processes. Research efforts frequently focus on developing highly enantioselective synthetic routes to obtain pure this compound, often achieving enantiomeric excesses (ee) of ≥99% nih.govthegoodscentscompany.com.

Natural Occurrence and Biosynthetic Context of this compound Derivatives

This compound, along with its enantiomer and other related isomers, is found naturally in various sources. It is a component of fusel oils, which are byproducts of alcoholic fermentation by yeasts such as Saccharomyces cerevisiae wikipedia.orgescarpmentlabs.comnih.govnih.govasm.orgchemicalbook.com. Consequently, it is present in trace amounts in many alcoholic beverages, contributing to their aroma profiles wikipedia.orgchemicalbook.comfrontiersin.org. Beyond fermented products, 2-methyl-1-butanol (B89646) has been identified in the volatile compounds of numerous fruits (e.g., tomato, cantaloupe), fungi, and plant tissues, playing roles in aroma and potentially in plant defense mechanisms wikipedia.orgcymitquimica.comthegoodscentscompany.comnih.gov.

The biosynthesis of 2-methyl-1-butanol is primarily linked to the Ehrlich pathway in yeasts escarpmentlabs.comnih.govnih.gov. This metabolic route involves the catabolism of branched-chain amino acids, particularly isoleucine, which is deaminated to α-keto acids. These intermediates are then decarboxylated and reduced to form fusel alcohols, including 2-methyl-1-butanol nih.govasm.org. This process highlights the intricate relationship between amino acid metabolism and the production of flavor and aroma compounds in fermented foods and beverages. Furthermore, research has indicated that certain plant constituents, such as ethyl tiglate found in apples, can serve as precursors for this compound derivatives through metabolic transformation researchgate.netpopline.orgnih.gov.

Overview of Research Trajectories for this compound

Current research on this compound spans several key areas, focusing on its synthesis, applications, and biological roles.

Synthesis and Enantioselective Production: A significant research trajectory involves the development of efficient and highly enantioselective synthetic methods. While traditional routes like the oxo process or hydroformylation of alkenes exist ontosight.aiwikipedia.org, they often yield racemic mixtures or require subsequent resolution. More advanced strategies include:

Boronic Ester Homologation: This method allows for precise control over stereochemistry, enabling the synthesis of enantiomerically pure this compound sciforum.netresearchgate.netsoton.ac.uk.

Catalytic Asymmetric Synthesis: Techniques involving zirconium-catalyzed asymmetric carboalumination coupled with palladium- or copper-catalyzed cross-coupling reactions have demonstrated the ability to produce chiral 2-alkyl-1-alkanols, including (R)-2-methyl-1-butanol, with very high enantiomeric purity (≥99% ee) nih.govthegoodscentscompany.com.

Enzymatic Methods: The use of alcohol dehydrogenases and other biocatalysts is also being explored for the enantioselective reduction of carbonyl compounds to chiral alcohols, offering a greener alternative for synthesis wisdomlib.orgeurekaselect.comru.nl.

Metabolic Engineering: Efforts are underway to engineer microorganisms, such as E. coli, to produce this compound from simple carbon sources like glucose wikipedia.org.

Applications and Biological Roles: this compound is recognized for its versatility:

Chiral Building Block: Its primary role is as a valuable intermediate in the synthesis of complex chiral molecules, including natural products and pharmaceuticals fiveable.mewisdomlib.orgeurekaselect.comalfachemic.comcymitquimica.comthegoodscentscompany.comsciforum.netresearchgate.nettcichemicals.com.

Potential Biofuel: Its properties, such as a branched structure and hydrophobic nature, have attracted attention for its potential use as a biofuel wikipedia.orgsigmaaldrich.com.

Solvent and Intermediate: It serves as a solvent and intermediate in the production of various chemicals, including cosmetics, pharmaceuticals, paints, lubricants, and plasticizers ontosight.aichemicalbook.com.

Flavor and Fragrance: Its characteristic aroma makes it useful as a flavorant and perfuming agent chemicalbook.comchemdad.com.

Pheromone: It has been identified as a volatile pheromone produced by avocado trees, playing a role in insect behavior and microhabitat selection cymitquimica.combiosynth.com.

Fermentation Research: Ongoing research aims to understand and control the production of fusel alcohols like 2-methyl-1-butanol during fermentation to optimize the flavor profiles of alcoholic beverages escarpmentlabs.comescarpmentlabs.com.

The continuous exploration of novel synthetic pathways and diverse applications underscores the enduring importance of this compound in chemical research and industry.

Data Table: Key Properties of 2-Methyl-1-butanol

| Property | Value | Source(s) |

| Molecular Formula | C5H12O | ontosight.aiwikipedia.orgcymitquimica.comsigmaaldrich.comchemdad.comnih.govchemsrc.comnih.gov |

| Molecular Weight | 88.15 g/mol | cymitquimica.comsigmaaldrich.comchemdad.combiosynth.comnih.govchemsrc.comnih.gov |

| Boiling Point | 128-130 °C | ontosight.aisigmaaldrich.comchemdad.comnih.govchemsrc.com |

| Density | 0.816-0.824 g/mL at 20 °C | ontosight.aisigmaaldrich.comchemdad.comnih.govchemsrc.com |

| Specific Rotation (R-enantiomer) | +13.5° | doubtnut.comeduncle.com |

| Solubility | Miscible with alcohol and ether; Slightly soluble in water | sigmaaldrich.comchemdad.comnih.govchembk.com |

| Appearance | Colorless liquid | ontosight.aiwikipedia.orgchemdad.comnih.govchembk.com |

| Odor | Characteristic odor / Whiskey-scented | ontosight.aichemicalbook.comchemdad.com |

Compound List

this compound

(2R)-2-methylbutan-1-ol

(R)-2-methylbutan-1-ol

2-Methyl-1-butanol

2-Methylbutan-1-ol

Active amyl alcohol

Isopentane

Amyl alcohols

Fusel alcohols

Fusel oils

Ethanol

Isobutanol (2-methylpropan-1-ol)

Isoamyl alcohol (3-methyl-1-butanol)

Threonine

Isoleucine

Valine

Leucine

Phenylalanine

Tyrosine

Tryptophan

Methionine

2-Keto-3-methylvalerate

Threonine deaminase

2-oxobutyrate

α-keto acid

Fusel Aldehyde

NADH

Acetyl-CoA

Ethyl acetate (B1210297)

Ethyl 2-methylbutanoate

Ethyl 3-methylbutanoate

Ethyl tiglate

2-methylbutanoic acid

2-methylbutanal

3-methylbutanol

2-methylpropanal

3-methyl-1-butanol

2-methylpropan-1-ol

3-methylbutyl acetate

Propane-1-ol (n-propyl alcohol)

(S)-2-Methyl-1-butanol

(S)-2-methylbutanoic acid

(R)-2-methylbutanoic acid

(R)-ethyl 2-methylbutanoate

(S)-ethyl 2-methylbutanoate

this compound derivatives

(R)-2-isopropylamino-3-methyl-1-butanol

(R)-4-Amino-2-methyl-1-butanol

L-Isoleucinol

L-Leucinol

D-Valinol

L-Methioninol

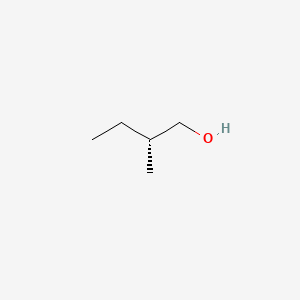

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRQEDXDYOZYLA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901044400 | |

| Record name | (+)-2-Methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-16-0 | |

| Record name | (+)-2-Methyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-butanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-2-Methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-1-BUTANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O91KQ00JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Enantiopure R 2 Methylbutanol

Chemoenzymatic Synthetic Approaches for (R)-2-METHYLBUTANOL

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical transformations, offering powerful routes to chiral molecules. This approach leverages the high enantioselectivity of enzymes for specific steps, often followed by chemical modifications to complete the synthesis.

Enzymatic Bioreduction Strategies for this compound Production

Enzymatic bioreduction is a cornerstone of chemoenzymatic synthesis for chiral alcohols. This method typically involves the reduction of a prochiral ketone precursor, such as 2-butanone (B6335102), using enzymes like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). These enzymes, often sourced from microorganisms or engineered, catalyze the stereoselective transfer of a hydride ion, leading to the formation of a specific enantiomer of the alcohol.

Research has demonstrated the effectiveness of various ADHs and KREDs in producing this compound from 2-butanone with high enantiomeric excess (ee). For instance, studies have explored whole-cell biotransformations and isolated enzyme systems. The choice of enzyme, cofactor regeneration system (e.g., using glucose dehydrogenase or formate (B1220265) dehydrogenase), and reaction conditions (pH, temperature, substrate concentration) are crucial for optimizing yield and enantioselectivity. Data from such studies often highlight the substrate specificity of these enzymes, with some exhibiting a preference for producing the (R)-enantiomer.

Table 1: Exemplary Enzymatic Bioreduction Data for this compound Precursors

| Enzyme Class | Substrate | Product | Typical Enantiomeric Excess (ee) | Yield (%) | Reference Concept |

| Alcohol Dehydrogenase | 2-Butanone | (R)-2-Butanol | >98% | 90-95% | Bioreduction |

| Ketoreductase | 2-Butanone | (R)-2-Butanol | >99% | 85-90% | Bioreduction |

| Alcohol Dehydrogenase | 3-Pentanon-2-one | (R)-3-Pentanol | >95% | 80-88% | Bioreduction |

Integration of Enzymatic and Chemical Steps in this compound Synthesis

For example, an enzyme could be used to selectively reduce a ketone to an alcohol, and then subsequent chemical steps, such as alkylation or oxidation/reduction sequences, could be employed. Alternatively, a chemical step might prepare a suitable substrate for enzymatic resolution or transformation. The synergy between these two domains allows chemists to overcome limitations inherent in purely chemical or purely enzymatic methods, leading to more robust and scalable synthetic routes. Research in this area focuses on designing reaction sequences where the output of an enzymatic reaction is readily compatible with subsequent chemical reagents and conditions, and vice versa.

Asymmetric Chemical Synthesis of this compound

Asymmetric chemical synthesis employs chiral catalysts, reagents, or auxiliaries to induce stereoselectivity in chemical reactions, directly generating enantiomerically enriched products.

Boronic Ester Homologation for Stereocontrolled this compound Synthesis

Boronic ester homologation represents a powerful strategy for carbon-carbon bond formation with precise stereochemical control. This methodology often involves the enantioselective addition of an organoboron species to an aldehyde or ketone, or the stereoselective functionalization of a boronic ester. For the synthesis of this compound, this could involve the stereoselective formation of a chiral boronic ester intermediate, which is then elaborated through homologation to introduce the required methyl group and hydroxyl functionality in the correct stereochemical configuration.

Key to this approach are chiral catalysts or reagents that direct the stereochemical outcome of the boronic ester formation or subsequent transformations. For instance, asymmetric hydroboration or enantioselective borylation reactions can generate chiral boronate esters. These intermediates can then undergo reactions like Suzuki-Miyaura coupling or other cross-coupling reactions, or be transformed into alcohols via oxidation. The development of highly efficient and selective chiral boron reagents and catalytic systems has been instrumental in achieving high enantiopurity in the synthesis of secondary alcohols like this compound.

Table 2: Boronic Ester Homologation Strategies and Key Intermediates

| Reaction Type | Key Reagent/Catalyst Type | Intermediate Type | Target Stereochemistry | Example Application Concept |

| Asymmetric Borylation | Chiral Rhodium Catalyst | Chiral Boronate Ester | (R) or (S) | Alkene functionalization |

| Hydroboration | Chiral Borane Reagent | Chiral Borane Adduct | (R) or (S) | Alkene/Alkyne reduction |

| Homologation | Organolithium/Grignard | Alkyl/Aryl Boronic Ester | N/A (Stereocenter set) | C-C bond formation |

Note: This table outlines general concepts in boronic ester chemistry applicable to chiral synthesis. Specific protocols for this compound would detail the precise substrates and catalysts used.

Chiral Auxiliary-Mediated Routes to this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is cleaved, yielding the enantiomerically enriched product.

In the synthesis of this compound, a chiral auxiliary could be attached to a carbonyl compound or an alkene. For example, a chiral oxazolidinone or a chiral sultam could be used to control the stereochemistry of an alkylation or a conjugate addition reaction. Subsequent reduction of a carbonyl group or functional group manipulation, followed by cleavage of the auxiliary, would then afford the desired this compound. The effectiveness of this method relies on the ability of the auxiliary to create a sterically or electronically biased environment around the reactive center, favoring the formation of one enantiomer over the other. The recovery and recycling of the chiral auxiliary are also important considerations for the economic viability of this approach.

Organocatalytic and Asymmetric Catalytic Syntheses of this compound

Organocatalysis and transition metal-catalyzed asymmetric synthesis offer highly efficient and enantioselective routes to chiral molecules without the need for stoichiometric chiral auxiliaries or enzymes.

Organocatalysis: This field utilizes small organic molecules as catalysts to promote reactions enantioselectively. For synthesizing chiral alcohols like this compound, organocatalytic strategies might involve the asymmetric reduction of ketones using chiral amines or thioureas in conjunction with a stoichiometric reductant or a catalytic transfer hydrogenation system. For example, chiral phosphoric acids or BINOL-derived catalysts can activate carbonyl groups and direct the nucleophilic attack or hydride transfer to produce chiral alcohols.

Asymmetric Catalysis: Transition metal complexes bearing chiral ligands are widely employed for asymmetric transformations. For this compound synthesis, this could include:

Asymmetric Hydrogenation: Using chiral ruthenium, rhodium, or iridium catalysts with chiral phosphine (B1218219) ligands to reduce a prochiral ketone (e.g., 2-butanone) to the target alcohol with high ee.

Asymmetric Transfer Hydrogenation: Employing chiral catalysts (often Ru or Rh complexes) with hydrogen donors like isopropanol (B130326) or formic acid to achieve enantioselective reduction.

Asymmetric Alkylation/Addition: Catalytic enantioselective addition of organometallic reagents to aldehydes or ketones, or asymmetric allylic alkylation, could be designed to build the carbon skeleton of this compound with controlled stereochemistry.

Table 3: Asymmetric Catalytic Approaches for Chiral Alcohol Synthesis

| Catalytic Method | Catalyst Type (Metal + Ligand) | Typical Substrate | Target Product Class | Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Ru/Rh with Chiral Phosphines | Ketones | Secondary Alcohols | >90-99% |

| Asymmetric Transfer Hyd. | Ru/Rh with Chiral Diamines/Amino Alcohols | Ketones | Secondary Alcohols | >90-98% |

| Asymmetric Allylic Alkyl. | Pd with Chiral Phosphines | Allylic Esters | Chiral Alcohols | >90-95% |

| Organocatalytic Reduction | Chiral Amines/Phosphoric Acids | Ketones | Secondary Alcohols | >85-95% |

Note: This table provides a general overview of asymmetric catalytic methods relevant to the synthesis of chiral secondary alcohols. Specific catalyst systems and conditions are optimized for individual target molecules like this compound.

Reduction Strategies of Precursor Compounds to this compound

Enantioselective reduction of prochiral carbonyl compounds, such as ketones and aldehydes, represents a fundamental approach to obtaining chiral alcohols. For the synthesis of this compound, this involves the stereoselective reduction of a precursor molecule to introduce the desired (R) configuration at the C2 position.

Biocatalytic reductions, employing whole microbial cells or isolated enzymes, offer a powerful and often environmentally friendly route to chiral alcohols. For example, the anti-Prelog stereoselective reduction of 2-octanone (B155638) to (R)-2-octanol using Acetobacter pasteurianus GIM1.158 has been demonstrated to yield the product with exceptional enantiomeric excess (>99.9%) d-nb.info. While direct enzymatic reductions specifically for this compound are not detailed in the provided literature, this illustrates the potential of biocatalysis to achieve high anti-Prelog selectivity, which would favor the formation of (R)-alcohols from suitable ketone precursors.

Chemical reduction methods also provide effective means for enantioselective synthesis. Chiral oxazaborolidine catalysts, often generated in situ from chiral lactam alcohols and borane, have shown significant success in catalyzing the enantioselective reduction of various ketones, affording chiral secondary alcohols with high enantioselectivities nih.gov. Furthermore, chiral aldehydes, such as 2-methylbutanal, can serve as precursors. Studies have investigated conditions for the racemization of enantiopure 2-methylbutanal, suggesting that enantioselective reduction of such aldehydes could also be a viable synthetic pathway researchgate.net.

Total Synthesis of this compound as a Key Intermediate

Total synthesis offers a route to construct the target molecule from simpler, readily available starting materials. A prominent and effective strategy for the total synthesis of enantiopure (R)-(+)-2-methylbutanol is the boronic ester homologation approach sciforum.netresearchgate.netsoton.ac.uk. This methodology leverages chiral auxiliaries to control stereochemistry during carbon-carbon bond formation.

Comparative Analysis of Synthetic Routes for this compound Efficiency and Enantioselectivity

Another viable strategy involves cross-coupling reactions followed by reduction . One described route includes TBS-protection of a chiral precursor, (S)-1c, followed by palladium-catalyzed Negishi coupling, desilylation, and subsequent reduction with lithium aluminum hydride (LiAlH4). This method achieved an 86% yield for the reduction step and a high enantiomeric excess of ≥98% ee nih.gov. However, the practical application of this route is noted to be limited by the relatively high cost of the chiral precursor, (S)-1c nih.gov.

Enzymatic resolution techniques, while broadly applicable in chiral synthesis, have shown variable success for 2-methylbutanol itself. Some studies indicate that enzymatic acetylation of 2-methylbutanol may result in only modest enantiomeric excess for the desired enantiomer compared to other alcohol substrates embrapa.br.

Biocatalytic reduction of ketones presents a promising avenue for achieving very high enantioselectivity. As demonstrated with the anti-Prelog reduction of 2-octanone to (R)-2-octanol using Acetobacter pasteurianus d-nb.info, this method can deliver products with >99.9% ee. If a suitable prochiral ketone precursor for this compound can be identified and efficiently reduced by a specific biocatalyst, this approach could offer a highly enantioselective and potentially greener synthetic alternative.

Data Tables

Table 1: Summary of Synthetic Routes for this compound

| Method | Key Steps/Description | Number of Steps | Overall Yield | Enantiomeric Excess (ee) | Key Reagents/Auxiliaries |

| Boronic Ester Homologation | One-carbon chain extension using chiral auxiliary chemistry | 4 | 71% | Particularly high | (S,S)-DICHED, Boron triisopropylate, Ethyl lithium |

| Cross-Coupling & Reduction | TBS-protection, Negishi coupling, desilylation, LiAlH4 reduction | Not specified | 86% (reduction step) | ≥98% | (S)-1c, Pd catalyst, LiAlH4 |

| Biocatalytic Reduction (Potential) | Anti-Prelog reduction of a prochiral ketone (e.g., 2-octanone to R-2-octanol) using microbial cells (e.g., Acetobacter pasteurianus) | 1 (for reduction) | High (e.g., >95% for 2-octanol) | >99.9% (for 2-octanol) | Acetobacter pasteurianus, Prochiral ketone precursor (hypothetical for 2-methylbutanol) |

Table 2: Comparison of Efficiency and Enantioselectivity Metrics

| Metric | Boronic Ester Homologation | Cross-Coupling & Reduction | Biocatalytic Reduction (Potential) |

| Overall Yield | 71% | Not specified for total route | High (e.g., >95%) |

| Number of Steps | 4 | Not specified for total route | 1 (for reduction step) |

| Enantioselectivity | Particularly high | ≥98% | >99.9% |

| Precursor Cost/Avail. | Requires DICHED synthesis | High cost of (S)-1c | Depends on ketone precursor |

| Complexity | Moderate | Moderate to high | Potentially simpler, greener |

Compound List

this compound

(S,S)-1,2-dicyclohexyl-1,2-ethanediol (DICHED)

Boron triisopropylate

Ethyl lithium

(S)-1c

(S)-2-methylbutanal

2-methylbutanal

2-octanone

(R)-2-octanol

tert-Butyldimethylsilyl (TBS)

Lithium aluminum hydride (LiAlH4)

Palladium catalyst (e.g., Pd(DPEphos)Cl2)

Acetobacter pasteurianus GIM1.158

Oxazaborolidine catalysts

Borane

(S)-1-bromo-2-methylbutane

(S)-2-methyl-l-butyl alkane/arenesulfonates

Bioprocess Development and Metabolic Engineering for R 2 Methylbutanol Production

Microbial Production of 2-METHYLBUTANOL via the Ehrlich Pathway

The Ehrlich pathway, a natural route for amino acid catabolism in organisms like yeast, serves as a foundational metabolic route for the biosynthesis of 2-methylbutanol. researchgate.netsemanticscholar.org This pathway involves the transamination of an amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde, and subsequent reduction to a higher alcohol. nih.gov Specifically, the branched-chain amino acid L-isoleucine is the natural precursor for 2-methylbutanol. researchgate.net Through the Ehrlich pathway, L-isoleucine is converted to 2-keto-3-methylvalerate, which is then decarboxylated to 2-methylbutanal and finally reduced to 2-methylbutanol. nih.govnih.gov

Genetic Engineering of Microorganisms (e.g., Corynebacterium glutamicum, Escherichia coli, Yeasts)

To bolster the production of 2-methylbutanol, researchers have extensively applied genetic and metabolic engineering techniques to various microorganisms.

Corynebacterium glutamicum , renowned for its industrial-scale amino acid production, has been a prime candidate for engineering isobutanol production by leveraging its highly active 2-keto acid pathways. nih.gov This inherent capability makes it a promising host for producing other higher alcohols like 2-methylbutanol. nih.gov For instance, C. glutamicum was engineered to produce 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol from their respective 2-keto acid precursors via the Ehrlich pathway. nih.gov This was achieved by expressing various combinations of 2-keto acid decarboxylases and alcohol dehydrogenases. nih.gov In one study, reducing the activity of the branched-chain amino acid transaminase in an L-isoleucine producing strain of C. glutamicum led to the accumulation of 2-keto-3-methylvalerate, the direct precursor to 2-methylbutanol. nih.gov The most successful engineered strains were able to produce 0.37 g/L of 2-methyl-1-butanol under oxygen-deprived conditions. nih.govresearchgate.net More recent work with Corynebacterium crenatum has demonstrated the potential for even higher titers. nih.gov

Escherichia coli , a versatile and well-characterized model organism, has also been a focal point for metabolic engineering efforts. semanticscholar.orgigem.org The production of 2-methyl-1-butanol has been successfully demonstrated in engineered E. coli by harnessing the host's native isoleucine biosynthetic pathway to synthesize 2-keto-3-methylvalerate. nih.gov Key to this success was the exploration of enzyme biodiversity, identifying that acetohydroxyacid synthase II (AHAS II) from Salmonella typhimurium and threonine deaminase from Corynebacterium glutamicum significantly improved production. nih.govnih.gov Further enhancements were achieved by overexpressing the native threonine biosynthetic operon and knocking out competing metabolic pathways. nih.govnih.gov These modifications resulted in an E. coli strain capable of producing 1.25 g/L of 2-methyl-1-butanol in 24 hours. nih.govnih.gov

Yeasts , particularly Saccharomyces cerevisiae , are naturally equipped with the Ehrlich pathway and have a long history of industrial use in fermentation processes, making them attractive hosts for 2-methylbutanol production. nih.govoup.commit.edu Their inherent tolerance to higher alcohol concentrations is a significant advantage. oup.com Metabolic engineering strategies in yeast have focused on overexpressing key enzymes in the L-isoleucine biosynthesis pathway to increase the flux towards 2-keto-3-methylvalerate. oup.comresearchgate.net

Optimization of Fermentation Processes for 2-METHYLBUTANOL Titer

Beyond genetic manipulation, optimizing the fermentation process is crucial for maximizing the titer, yield, and productivity of 2-methylbutanol. nih.govresearchgate.net Key parameters that are often targeted for optimization include medium composition, pH, temperature, and aeration. researchgate.netfrontiersin.org

Enzymatic Pathways for 2-METHYLBUTANOL Biosynthesis

The biosynthesis of 2-methylbutanol relies on the strategic utilization and engineering of specific enzymatic pathways to channel metabolic flux towards the desired product.

Keto-Acid Pathway Utilization

The 2-keto acid pathways are central to the production of higher alcohols, including 2-methylbutanol. nih.govnih.gov These pathways serve as a metabolic hub, converting central metabolites like pyruvate (B1213749) into various 2-keto acids, which are the immediate precursors to amino acids and, through the Ehrlich pathway, higher alcohols. diva-portal.org The key intermediate for 2-methylbutanol is 2-keto-3-methylvalerate, which is derived from the L-isoleucine biosynthetic pathway. nih.govrsc.org The successful production of 2-methyl-1-butanol in E. coli was largely attributed to the effective use of the host's native isoleucine biosynthetic pathway to generate this precursor. nih.gov

Branched-Chain Amino Acid Metabolism for 2-METHYLBUTANOL Precursors

The metabolism of branched-chain amino acids (BCAAs), namely isoleucine, leucine, and valine, is intrinsically linked to the production of 2-methylbutanol. nih.govnih.govresearchgate.netyoutube.commdpi.com The biosynthetic pathways for these amino acids provide the necessary keto-acid precursors. nih.govnih.gov For 2-methylbutanol production, the L-isoleucine pathway is of paramount importance. rsc.org This pathway begins with the deamination of threonine to 2-ketobutyrate. nih.gov Subsequently, acetohydroxyacid synthase (AHAS) catalyzes the condensation of 2-ketobutyrate and pyruvate to form 2-aceto-2-hydroxybutyrate. nih.gov A series of enzymatic reactions then convert this intermediate into 2-keto-3-methylvalerate. researchgate.net Metabolic engineering efforts often focus on upregulating the enzymes in this pathway and downregulating competing pathways to maximize the availability of 2-keto-3-methylvalerate for its conversion to 2-methylbutanol. nih.govnih.gov

Bioreactor Design and Scalability Considerations for Microbial 2-METHYLBUTANOL Production

The successful transition of microbial 2-methylbutanol production from the laboratory to an industrial scale hinges on careful bioreactor design and scalability considerations. mdpi.com While shake flasks are suitable for initial strain screening and optimization, large-scale production necessitates the use of controlled bioreactors. researchgate.net

Key aspects of bioreactor design include ensuring efficient mass transfer (particularly oxygen for aerobic phases of cell growth), effective heat removal, and robust process control for parameters like pH, temperature, and dissolved oxygen. For microbial fermentations, stirred-tank bioreactors are commonly used. However, alternative designs like airlift fermenters may offer advantages in terms of lower energy consumption and reduced shear stress on the microbial cells. mdpi.com

Scalability presents a significant challenge, as conditions that are optimal at the bench scale may not directly translate to larger volumes. mdpi.comarxiv.org Maintaining homogeneity within a large bioreactor is difficult, and gradients in substrate, oxygen, and pH can negatively impact productivity. Therefore, computational fluid dynamics (CFD) and other modeling tools are increasingly used to predict and optimize bioreactor performance at scale. Furthermore, the development of high-throughput, miniaturized bioreactor systems allows for more rapid process development and optimization under conditions that are more representative of large-scale production. dtu.dk The integration of advanced sensors and real-time monitoring systems is also crucial for maintaining optimal conditions and ensuring process robustness during scale-up.

Stereochemical Investigations and Chiral Control in R 2 Methylbutanol Chemistry

Chirality and Stereoisomeric Differentiation of 2-METHYLBUTANOL

2-Methylbutanol is a chiral organic compound with the chemical formula C₅H₁₂O nist.govnist.gov. Its chirality originates from the presence of a stereocenter, or chiral carbon atom, at the second position (C2) of the butanol chain quora.com. This carbon atom is bonded to four different substituent groups: a hydrogen atom (-H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a hydroxymethyl group (-CH₂OH) quora.com. Due to this tetrahedral carbon with four unique attachments, 2-methylbutanol can exist as a pair of stereoisomers that are non-superimposable mirror images of each other libretexts.org.

These non-superimposable mirror-image isomers are known as enantiomers libretexts.org. The two enantiomers of 2-methylbutanol are designated as (R)-2-methylbutanol and (S)-2-methylbutanol, according to the Cahn-Ingold-Prelog (CIP) priority rules nih.gov. While enantiomers share identical physical properties such as boiling point, density, and solubility, they differ in their interaction with plane-polarized light uomustansiriyah.edu.iq. One enantiomer rotates the plane of polarized light to the right (dextrorotatory, (+)), while the other rotates it to the left (levorotatory, (-)) by an equal magnitude. The (S)-isomer of 2-methylbutanol is levorotatory, designated as (S)-(-)-2-methylbutanol sigmaaldrich.comchemscene.com. Conversely, the (R)-isomer is dextrorotatory, denoted as (R)-(+)-2-methylbutanol nih.gov.

A mixture containing equal amounts of both (R)- and (S)-enantiomers is called a racemic mixture or racemate uomustansiriyah.edu.iq. Such a mixture is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out uomustansiriyah.edu.iqpearson.com. The differentiation between these stereoisomers is critical in fields like natural product synthesis and pharmacology, as the biological activity of chiral molecules can be highly dependent on their specific stereochemistry.

| Property | This compound | (S)-2-methylbutanol | Racemic 2-methylbutanol |

| IUPAC Name | (2R)-2-methylbutan-1-ol nih.gov | (2S)-2-methylbutan-1-ol | 2-methylbutan-1-ol wikipedia.org |

| Synonym | (+)-2-Methyl-1-butanol nih.gov | (-)-2-Methyl-1-butanol | Active amyl alcohol wikipedia.org |

| CAS Number | 616-16-0 nih.gov | 1565-80-6 sigmaaldrich.comwikipedia.org | 137-32-6 nist.govwikipedia.org |

| Molecular Formula | C₅H₁₂O nih.gov | C₅H₁₂O chemscene.com | C₅H₁₂O nist.gov |

| Molecular Weight | 88.15 g/mol nih.gov | 88.15 g/mol chemscene.com | 88.15 g/mol nist.gov |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) pharmaguideline.com | Optically Inactive uomustansiriyah.edu.iq |

Enantiomeric Purity Determination and Racemization Studies in this compound Derivatives

Determining the enantiomeric purity, or enantiomeric excess (e.e.), of a sample is crucial for characterizing chiral compounds. For this compound and its derivatives, this is often achieved by converting the alcohol into a mixture of diastereomers using a chiral derivatizing agent. For instance, L-valine can be used as a derivatizing agent to analyze 2-methyl-1-butanol (B89646) by NMR spectrometry scielo.br. The resulting diastereomeric esters exhibit distinct signals in the ¹H-NMR spectrum, allowing for the quantification of each enantiomer and the calculation of optical purity scielo.br. The enantiomeric excess can then be determined by comparing the signal intensities of the non-overlapping peaks scielo.br. Another method involves using Mosher's reagent to form diastereomeric esters, which can also be analyzed by ¹H-NMR scielo.br.

Racemization is the process by which an optically active compound, such as a pure enantiomer, converts into a racemic mixture, resulting in the loss of optical activity pearson.com. This typically occurs through a mechanism that involves the temporary formation of an achiral intermediate pearson.com. For alcohols like 2-butanol, racemization can occur in the presence of a dilute acid pearson.com. The mechanism involves the protonation of the hydroxyl group, which then leaves as a water molecule to form a planar carbocation intermediate pearson.com. Since this carbocation is achiral, a subsequent nucleophilic attack by water can occur from either face with equal probability, leading to the formation of both (R) and (S) enantiomers in equal amounts pearson.com.

Studies on derivatives, such as (R)-2-amino-1-butanol, have explored racemization under specific catalytic conditions. For example, the racemization of (R)-2-amino-1-butanol has been achieved over a supported Co-Rh/γ-Al₂O₃ catalyst researchgate.net. The proposed mechanism involves a dehydrogenation-hydrogenation process in the presence of hydrogen and the transition metal catalyst researchgate.net. Under optimized conditions of 150°C and 3.0 MPa, complete conversion of the (R)-enantiomer was achieved, with a high recovery rate of the racemic product researchgate.net. Such studies are vital for processes that require recycling an unwanted enantiomer by converting it back to a racemate for resolution researchgate.net.

| Method | Description | Application |

| NMR Spectroscopy with Chiral Derivatizing Agents | The chiral alcohol is reacted with a pure chiral agent (e.g., L-valine, Mosher's reagent) to form diastereomers. These diastereomers have different NMR spectra, allowing for quantification. scielo.br | Determination of enantiomeric purity/excess of 2-methyl-1-butanol. scielo.br |

| Polarimetry | Measures the angle of rotation of plane-polarized light as it passes through a sample. The specific rotation is a characteristic property of a pure enantiomer. pharmaguideline.com | Used to determine optical purity. For example, optically pure 2-methyl-1-butanol from fusel oil has a specific rotation of –5.90°. pharmaguideline.com |

| Gas Chromatography with Chiral Stationary Phases | The enantiomers are separated on a GC column that contains a chiral stationary phase, resulting in different retention times for each enantiomer. | A common analytical technique for separating and quantifying enantiomers. |

Stereoselective Transformations Involving the (R)-2-METHYLBUTYL Moiety

The (R)-2-methylbutyl group is a valuable chiral building block, or synthon, in the stereoselective synthesis of various natural products and bioactive molecules sciforum.net. Stereoselective transformations are chemical reactions that preferentially result in the formation of one stereoisomer over others. The defined stereochemistry of the (R)-2-methylbutyl moiety can be used to control the formation of new stereocenters in a target molecule.

One key application is in the synthesis of insect sex pheromones. For instance, the chiral building block (R)-2-methyl-1-bromobutane, derived from this compound, has been utilized in the synthesis of (4R,8R)-4,8-dimethyldecanal, a pheromone of the longhorn beetle Migdolus fryanus researchgate.net. In this synthesis, the coupling of a Grignard reagent derived from (R)-2-methyl-1-bromobutane with another chiral fragment ensures the desired stereochemistry in the final product researchgate.net. Similarly, (R)-10-methyldodecyl acetate (B1210297), the pheromone of the lesser tea tortrix moth, has been synthesized using (R)-(+)-2-methylbutanol as the chiral precursor sciforum.netresearchgate.net.

Furthermore, reactions on the functional group of this compound can proceed with retention of configuration if the bonds to the chiral center are not broken. For example, the oxidation of (S)-(-)-2-methyl-1-butanol with potassium permanganate (KMnO₄) yields (+)-2-methylbutanoic acid quora.com. In this transformation, the C-O bond is altered, but the bonds to the C2 stereocenter remain intact, meaning the (S) configuration of the reactant is retained in the product quora.com. This principle is fundamental in correlating the absolute configurations of different chiral compounds pharmaguideline.com.

| Starting Material | Transformation | Product | Application/Significance |

| This compound derivative | Coupling with (R)- and (S)-citronellol derivatives | (4R,8R)- and (4S,8R)-4,8-dimethyldecanal researchgate.net | Synthesis of insect pheromones researchgate.net |

| Ethyl lithium, (S,S)-1,2-dicyclohexyl-1,2-ethanediol | Boronic ester homologation (4 steps) | (R)-(+)-2-methylbutanol sciforum.net | Stereoselective synthesis of a commercially unavailable chiral building block with high e.e. (>99%) sciforum.net |

| (S)-(-)-2-Methyl-1-butanol | Oxidation with KMnO₄ | (+)-2-Methylbutanoic acid quora.com | The reaction proceeds with retention of configuration at the stereocenter quora.com |

| This compound | Conversion to bromide | (R)-2-methyl-1-bromobutane researchgate.net | Creation of a key chiral intermediate for pheromone synthesis researchgate.net |

Applications of R 2 Methylbutanol As a Chiral Building Block in Advanced Synthesis

Role of (R)-2-METHYLBUTANOL in Natural Product Synthesis

The (R)-2-methylbutyl moiety is a recurring structural feature in numerous naturally occurring compounds, particularly insect pheromones and biologically active molecules. The ability to reliably incorporate this chiral fragment is crucial for the total synthesis of these compounds, enabling researchers to study their biological functions and develop synthetic analogs.

Incorporation into Insect Pheromone Structures

This compound itself, or derivatives thereof, are components of the sex and aggregation pheromones of various insect species. Its presence in these signaling molecules highlights its importance in insect communication and ecology. Synthetic chemists utilize this compound to replicate these natural pheromones for pest monitoring and control strategies.

Specific examples of insect pheromones synthesized using this compound include:

R-10-methyldodecyl acetate (B1210297) : Found in Adoxophyes species (lesser tea tortrix moth) sciforum.net.

(4R,8R)-4,8-dimethyldecanal : Identified in Tribolium castaneum (red flour beetle) sciforum.net.

(R,E/Z)-14-methyl-8-hexadecenal : Synthesized for species like Trogoderma granarium, T. glabrum, T. inclusum, and T. variabile sciforum.net.

(R,Z)-14-methyl-8-hexadecen-1-ol and Methyl (R,Z)-14-methyl-8-hexadecenoate : Also found in Trogoderma inclusum sciforum.net.

Aggregation-sex pheromones for Pyrrhidium sanguineum, Phymatodes alni, and Phymatodes testaceus : These involve blends where (R)-2-methyl-1-butanol is a key component, often combined with (R)-3-hydroxy-2-hexanone nih.gov. For Phymatodes testaceus, (R)-2-methyl-1-butanol alone constitutes its pheromone nih.gov.

(R)-2-methylbutan-1-ol has been identified as a male-produced volatile pheromone for Phymatodes dimidiatus researchgate.net.

The synthesis of these pheromones often involves strategies that preserve or transfer the stereochemical integrity of the this compound precursor sciforum.netresearchgate.net.

Synthesis of Biologically Active Natural Product Scaffolds (e.g., Scyphostatin, Bourgeanic Acid)

Beyond pheromones, the chiral (R)-2-methylbutyl unit is integral to the structure of several complex natural products with significant biological activities. Its incorporation into these molecular frameworks is a testament to its utility as a chiral synthon.

Scyphostatin : this compound is a recognized building block in the synthesis of Scyphostatin, a potent inhibitor of sphingomyelinase sciforum.net. The precise stereochemistry provided by the alcohol is critical for the molecule's biological efficacy.

Bourgeanic Acid : This naturally occurring aliphatic depside found in lichens (Ramalina species) also features the (R)-2-methylbutyl motif sciforum.net. Its synthesis has been achieved using stereoselective methods that leverage chiral precursors like this compound researchgate.net.

Orevactaene : The C18-C31 subunit of Orevactaene has been synthesized using a convergent and stereoselective approach, where optically active (R)-(+)-2-methylbutan-1-ol was prepared and utilized in the synthesis of fragments, such as (R)-10-methyldodecan-1-yl acetate, a pheromone of Adoxophyes sp. researchgate.net.

The synthesis of these natural products often requires multi-step sequences where the chiral center of this compound is strategically introduced and manipulated.

Utility in the Synthesis of Chiral Specialty Chemicals and Intermediates

The versatility of this compound extends to its use in creating a range of chiral specialty chemicals and intermediates, which find applications in diverse chemical industries.

Derivatization to Chiral Esters and Ethers

This compound readily undergoes esterification and etherification reactions, yielding chiral derivatives that are valuable as intermediates or analytical tools. These derivatives are instrumental in:

Chiral Resolution and Analysis : Esters formed with chiral acids, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), allow for the determination of enantiomeric purity of the alcohol itself or other chiral compounds through NMR spectroscopy orgsyn.orgscielo.br. Similarly, valine esters have been employed for the analysis of enantiomeric compositions scielo.br.

Synthesis of Chiral Synthons : The alcohol can be derivatized into more complex chiral building blocks. For instance, (R)-4-(phenylsulfonyl)-2-methyl-1-butanol has been synthesized, serving as a chiral C5 isoprenoid synthon acs.orgacs.org.

Table 1: Key Pheromones Synthesized Using this compound

| Pheromone Name | Insect Species / Family | Citation |

| R-10-methyldodecyl acetate | Adoxophyes species (Lesser tea tortrix moth) | sciforum.net |

| (4R,8R)-4,8-dimethyldecanal | Tribolium castaneum (Red flour beetle) | sciforum.net |

| (R,E/Z)-14-methyl-8-hexadecenal | Trogoderma species (e.g., T. granarium, T. inclusum) | sciforum.net |

| (R,Z)-14-methyl-8-hexadecen-1-ol | Trogoderma inclusum | sciforum.net |

| Methyl (R,Z)-14-methyl-8-hexadecenoate | Trogoderma inclusum | sciforum.net |

| Blend with (R)-3-hydroxy-2-hexanone | Pyrrhidium sanguineum, Phymatodes alni | nih.gov |

| (R)-2-methyl-1-butanol (as sole component) | Phymatodes testaceus | nih.gov |

| (R)-2-methylbutan-1-ol (male-produced volatile) | Phymatodes dimidiatus | researchgate.net |

Table 2: Natural Products Synthesized Using this compound

| Natural Product | Biological Activity / Classification | Role of this compound Moiety | Citation |

| Scyphostatin | Sphingomyelinase inhibitor | Key chiral building block | sciforum.net |

| Bourgeanic Acid | Aliphatic depside | Contains (R)-2-methylbutyl motif | sciforum.net, researchgate.net |

| Orevactaene | Complex polyketide (C18-C31 subunit) | Precursor for fragments | researchgate.net |

Precursor in Polymer Additive Research (e.g., Light Stabilizers)

While direct use of the (R)-enantiomer as a polymer additive is less explicitly detailed in the provided snippets, the general compound 2-methylbutanol is recognized for its utility in the polymer industry. It is listed as a component in formulations for stabilizers, plasticizers, coatings additives, and lubricants dow.com. Furthermore, the broader category of Hindered Amine Light Stabilizers (HALS) is crucial for protecting polymers from UV degradation specialchem.comadditivesforpolymer.com. Although this compound itself is not a HALS, its structural similarity to alcohols used in polymer chemistry, such as in the synthesis of polyisocyanates epo.org, suggests its potential as a precursor or derivative in the development of specialty polymer additives. The chiral nature of this compound could potentially be exploited to impart specific properties to chiral polymers or additives.

Table 3: Derivatization of this compound for Analytical and Synthetic Purposes

| Derivative Type | Reaction Type | Purpose / Application | Citation |

| Mosher's Ester | Esterification | Determination of enantiomeric purity (NMR analysis) | orgsyn.org, scielo.br |

| Valine Ester | Esterification | Determination of enantiomeric composition (NMR analysis) | scielo.br |

| (R)-4-(phenylsulfonyl)-2-methyl-1-butanol | Sulfonylation/Alkylation | Chiral C5 isoprenoid synthon | acs.org, acs.org |

| (S)-(+)-2-methylbutanal | Oxidation | Chiral aldehyde intermediate | orgsyn.org |

Compound List:

this compound

(R)-(+)-2-methyl-1-butanol

(R)-10-methyldodecyl acetate

(4R,8R)-4,8-dimethyldecanal

(R,E/Z)-14-methyl-8-hexadecenal

(R,Z)-14-methyl-8-hexadecen-1-ol

Methyl (R,Z)-14-methyl-8-hexadecenoate

(R)-3-hydroxy-2-hexanone

Scyphostatin

Bourgeanic Acid

Orevactaene

(R)-4-(phenylsulfonyl)-2-methyl-1-butanol

(S)-(+)-2-methylbutanal

(S)-(-)-2-methyl-1-butanol

(R)-2-methylbutanoic acid

Hindered Amine Light Stabilizers (HALS)

Analytical Methodologies for Characterization and Quantification of R 2 Methylbutanol

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatography is a fundamental technique for separating mixtures, and it is particularly vital for distinguishing between enantiomers, which have identical physical properties except for their interaction with plane-polarized light. masterorganicchemistry.com For (R)-2-methylbutanol, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are instrumental in assessing its enantiomeric purity.

The separation of enantiomers requires a chiral environment. This is typically achieved in one of two ways: by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net

Chiral Stationary Phases (CSPs): The direct separation of (R)- and (S)-2-methylbutanol can be accomplished using columns packed with a chiral stationary phase. These phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times and thus, separation. Common CSPs are based on cyclodextrins, proteins, or polysaccharide derivatives.

Chiral Derivatization: An alternative approach involves reacting the 2-methylbutanol enantiomers with a chiral derivatizing agent to create a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic columns. researchgate.net

The purity of this compound is determined by the relative peak areas of the two enantiomers in the resulting chromatogram. High enantiomeric excess (e.e.) is critical in many applications, and chromatographic techniques provide the necessary precision for its determination. researchgate.net Furthermore, these methods can also identify and quantify any other chemical impurities present in the sample. nih.gov

A study on the separation of 2-methylbutanol and 3-methylbutanol, isomers with very close boiling points, demonstrated the effectiveness of precise fractional distillation, achieving over 99% purity. researchgate.net While not an enantiomeric separation, this highlights the capability of separation techniques to achieve high levels of purity for closely related isomers.

Spectroscopic Characterization of this compound and Its Derivatives

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and its derivatives. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of 2-methylbutanol shows distinct signals for the protons in different chemical environments. For instance, the protons on the carbon bearing the hydroxyl group will have a characteristic chemical shift. The splitting patterns of these signals (due to spin-spin coupling) reveal the connectivity of the atoms. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule, which is consistent with the structure of 2-methylbutanol. spectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. nist.govchemicalbook.com Other peaks in the spectrum correspond to C-H and C-O stretching and bending vibrations.

The spectroscopic data for this compound is expected to be identical to that of its enantiomer, (S)-2-methylbutanol, as these techniques are not inherently chiral. However, NMR can be used for enantiomeric differentiation in the presence of a chiral solvating agent or a chiral shift reagent, which induces diastereomeric interactions leading to separate signals for the enantiomers.

Interactive Data Table: Spectroscopic Data for 2-Methyl-2-butanol (B152257)

| Technique | Type | Description |

| NMR | ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum for 2-methyl-2-butanol shows distinct peaks for the different proton groups. chemicalbook.comspectrabase.com |

| NMR | ¹³C NMR | Shows the number of unique carbon environments in the molecule. spectrabase.com |

| IR | Transmittance | Identifies functional groups. A broad peak around 3200-3600 cm⁻¹ is characteristic of the O-H group in alcohols. chemicalbook.comsigmaaldrich.com |

| MS | Electron Ionization | Provides the mass-to-charge ratio of the molecule and its fragments, with a base peak often observed at m/z 59. nist.govreddit.commassbank.eu |

Mass Spectrometry in Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for both structural elucidation and the quantification of this compound, even at very low concentrations.

When a sample of 2-methylbutanol is introduced into a mass spectrometer, it is ionized, typically by electron ionization (EI). This process forms a molecular ion ([M]⁺), whose m/z value corresponds to the molecular weight of the compound (88.15 g/mol ). chemspider.com

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule. For 2-methylbutanol, common fragments arise from the loss of small neutral molecules like water or alkyl groups. docbrown.infodocbrown.info The most abundant fragment ion is referred to as the base peak. For 2-methyl-2-butanol, a related isomer, the base peak is often observed at m/z 59. reddit.commassbank.eu

For trace analysis, mass spectrometry can be coupled with a separation technique like gas chromatography (GC-MS). This combination allows for the separation of this compound from a complex mixture, followed by its highly sensitive detection and quantification by the mass spectrometer.

Polarimetry and Optical Rotation Measurements

Polarimetry is the definitive technique for distinguishing between enantiomers. It measures the rotation of the plane of polarized light as it passes through a sample containing a chiral compound. masterorganicchemistry.com Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. quora.com

This compound is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). This is denoted by a negative sign (-) for its specific rotation value.

(S)-2-methylbutanol , its enantiomer, is dextrorotatory, rotating the plane of polarized light to the right (clockwise), indicated by a positive sign (+). masterorganicchemistry.com

The specific rotation ([α]) is a standardized measure of the optical rotation of a compound and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l) using the formula: [α] = α / (c * l). libretexts.org The specific rotation is a characteristic physical property of a chiral compound. For example, a sample of (S)-2-butanol has been reported to have a specific rotation of +13.52 degrees. doubtnut.com Another source reports a specific rotation of +13.5° for (R)-2-methyl-1-butanol. doubtnut.com It is important to note that the sign of rotation is not directly related to the (R) or (S) designation, which is based on structural rules. masterorganicchemistry.com

The enantiomeric excess (e.e.) of a sample of this compound can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer. A racemic mixture (50:50 mixture of both enantiomers) will have an optical rotation of zero because the rotations of the individual enantiomers cancel each other out. sarthaks.com

Interactive Data Table: Optical Rotation Data for 2-Butanol Enantiomers

| Enantiomer | Specific Rotation ([α]) | Direction of Rotation | Reference |

| (R)-2-Butanol | Negative | Levorotatory (-) | masterorganicchemistry.com |

| (S)-2-Butanol | Positive | Dextrorotatory (+) | masterorganicchemistry.com |

| (S)-2-Butanol | +13.52° | Dextrorotatory (+) | doubtnut.com |

| (R)-2-Butanol | -17.1 ± 0.2 °ml g⁻¹ dm⁻¹ | Levorotatory (-) | researchgate.net |

| (S)-2-Butanol | +17.7 ± 2.6 °ml g⁻¹ dm⁻¹ | Dextrorotatory (+) | researchgate.net |

Future Research Directions and Emerging Trends in R 2 Methylbutanol Studies

Novel Catalytic Systems for Enantioselective (R)-2-METHYLBUTANOL Production

The quest for highly enantioselective catalytic systems for the production of this compound is a key driver of innovation. Current research is exploring advancements in both biocatalysis and chemical catalysis to achieve superior yields and enantiomeric excesses (ee).

Biocatalysis continues to be a cornerstone, leveraging the inherent selectivity of enzymes and microorganisms. Ketoreductases (KREDs) are prominent, catalyzing the asymmetric reduction of prochiral ketones to chiral alcohols with remarkable chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions nih.govrsc.orgtandfonline.comresearchgate.net. Enzyme engineering and directed evolution are crucial for tailoring KREDs to specific substrates, enhancing their activity, stability, and enantioselectivity. For instance, evolved ketoreductases have demonstrated significant improvements in ee, such as achieving over 98.2% ee for the synthesis of (R)-2-methylpentanol, a related chiral alcohol researchgate.net. Whole-cell biocatalysis, utilizing microorganisms or even plant fragments like Daucus carota roots, offers the advantage of natural cofactor recycling and reduced reliance on isolated enzymes researcher.liferesearchgate.net. Research is also investigating biocatalytic cascades, combining different enzymatic steps or integrating photocatalysis with biocatalysis, to create more efficient and sustainable synthetic routes, potentially driven by renewable energy sources like solar light rsc.org.

Chemical catalysis is also evolving, with a focus on novel transition metal complexes and organocatalysts. Ruthenium complexes with chiral diphosphine ligands, such as those employing (S)-BINAP, are effective for transfer hydrogenation reactions, achieving good yields and high ee values clockss.org. Chiral oxazaborolidine catalysts, as utilized in the Corey-Bakshi-Shibata (CBS) reduction, offer another robust method for asymmetric ketone reduction . Emerging trends include the development of chiral single-atom catalysts and more sophisticated pincer ligand systems for enhanced catalytic performance and selectivity acs.orgacs.org.

| Catalyst Type | Specific Catalyst/Enzyme | Substrate (if applicable) | Yield (%) | Enantiomeric Excess (ee%) | Notes |

| Biocatalysis (Ketoreductase) | Evolved KRED from Lactobacillus kefir | Racemic 2-methylvaleraldehyde | High | >98.2% | For (R)-2-methylpentanol synthesis; enzyme evolution improved selectivity researchgate.net. |

| Biocatalysis (Ketoreductase) | Ketoreductase KRED1001 | Ketoester | 82% | >99.5% | For (R)-hydroxy ester synthesis nih.gov. |

| Biocatalysis (Whole Cells/Enzymes) | Various KREDs, microbial cells | Ketones | Varies | High | General for chiral alcohols; cofactor regeneration needed nih.govtandfonline.comresearchgate.net. |

| Chemical Catalysis (Transition Metal) | Ruthenium complexes with chiral diphosphine ligands | Ketones (e.g., 3-methyl-2-butanone) | ~85% | ~95% | Transfer hydrogenation using isopropanol (B130326) . |

| Chemical Catalysis (Organocatalysis) | Chiral oxazaborolidine catalysts (CBS reduction) | Ketones (e.g., 3-methyl-2-butanone) | ~92% | ~98% | For (S)-3-methyl-2-butanol synthesis . |

| Biocatalysis (Enzymatic Cascade) | Photocatalysis + Biocatalysis | Achiral molecules | High | High | Solar light-driven, eco-friendly approach for chiral alcohols rsc.org. |

Integration of Artificial Intelligence and Machine Learning in Synthetic Pathway Design

| AI/ML Application Area | Description/Benefit | Key Challenges/Considerations |

| Retrosynthetic Analysis | Predicting optimal synthetic routes; identifying novel transformations; accelerating route discovery pharmafeatures.comnso-journal.orgacs.org. | Accuracy in stereochemistry and regioselectivity prediction; need for large, standardized datasets pharmafeatures.comacs.org. |

| Catalyst Design & Optimization | Identifying or optimizing catalysts for specific reactions, including enantioselective ones researchgate.netchiralpedia.compnas.org. | Requires detailed mechanistic understanding and extensive experimental data for training pharmafeatures.comchiralpedia.com. |

| Reaction Condition Optimization | Predicting and optimizing parameters (temperature, solvent, catalyst loading) for yield and selectivity researchgate.net. | Transferability of models to new reaction systems; computational cost. |

| Molecule & Route Co-Design | Simultaneously designing novel molecules and their synthetic pathways soken.ac.jp. | Vast design space; balancing molecular properties with synthetic feasibility. |

| Data-Driven Hypothesis Generation | Extracting insights from large chemical datasets to guide research and discovery nso-journal.org. | Ensuring data quality and interpretability; integrating with domain expertise. |

Sustainable and Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, aiming to minimize environmental impact and enhance sustainability. For the synthesis of this compound, this translates to a strong emphasis on biocatalysis, renewable feedstocks, and waste reduction.

Biocatalysis stands out as a primary green approach, utilizing enzymes or whole cells as catalysts. These biological catalysts operate under mild reaction conditions (ambient temperature and pressure), exhibit high selectivity, and are often biodegradable, reducing the need for harsh chemicals and minimizing waste generation nih.govrsc.orgtandfonline.comresearchgate.netresearchgate.netbdu.ac.in. Ketoreductases (KREDs) are particularly valuable for the enantioselective reduction of ketones to chiral alcohols tandfonline.comresearchgate.net. The use of renewable resources for enzyme production and the implementation of efficient cofactor recycling systems further enhance the sustainability of these processes researchgate.net.

| Green Chemistry Approach | Catalyst Type | Key Advantages | Example/Notes |

| Biocatalysis (Enzymatic Reduction) | Ketoreductases (KREDs), whole cells, purified enzymes | High selectivity; mild conditions; reduced waste; biodegradable catalysts nih.govrsc.orgtandfonline.comresearchgate.netresearchgate.netbdu.ac.in. | Enzyme engineering for improved selectivity and stability researchgate.net. Cofactor recycling is essential nih.govresearchgate.netresearchgate.net. |

| Whole-Cell Biocatalysis | Microorganisms, plant fragments (Daucus carota roots) | Natural cofactor recycling; broad substrate compatibility; environmentally benign researcher.liferesearchgate.net. | Daucus carota roots used for chiral alcohol synthesis researcher.liferesearchgate.net. |

| Catalytic Cascades | Photocatalysis + Biocatalysis | Utilizes renewable energy (solar light); eco-friendly; high enantioselectivity rsc.org. | Solar-to-chiral chemicals prototype. |

| Solvent Minimization/Replacement | Various green solvents, solvent-free conditions | Reduces environmental impact and waste disposal issues bdu.ac.in. | Use of supercritical CO2 or ionic liquids as alternative solvents bdu.ac.in. |

| Renewable Feedstocks | Bio-based molecules | Reduces reliance on petrochemicals; promotes sustainability openaccessgovernment.org. | Alcohols are often derived from renewable bio-based molecules openaccessgovernment.org. |

Expansion of this compound Applications in Diverse Chemical Fields

While this compound itself may not be as extensively documented for novel applications in the provided search results as some related compounds, its potential as a chiral building block is significant. Chiral alcohols, in general, are indispensable intermediates in the synthesis of a wide array of complex molecules across various industries.

This compound, as a chiral secondary alcohol, can serve as a valuable synthon in the pharmaceutical industry for the construction of stereochemically defined active pharmaceutical ingredients (APIs). Its structure lends itself to incorporation into complex natural products and advanced materials, including liquid crystals researchgate.net. Related compounds, such as 2-methyl-1-butanol (B89646), are noted precursors for chiral liquid crystals and potential biofuels sigmaaldrich.com.

The flavor and fragrance industry also represents a significant area for the application of chiral alcohols, where specific enantiomers can impart distinct sensory profiles solubilityofthings.comresearchgate.netgoogle.comthegoodscentscompany.com. As research progresses in understanding structure-odor relationships, the demand for enantiomerically pure compounds like this compound for creating nuanced fragrance and flavor formulations is likely to grow. Furthermore, its utility as a solvent and intermediate in specialty chemical production underscores its versatility. The ongoing development of more efficient and sustainable synthesis methods will undoubtedly facilitate the exploration and expansion of its applications into new chemical domains.

Compound List:

this compound

(R)-2-Butanol

(S)-2-Pentanol

(S)-2-Hexanol

2-Methylbutanal

(S)-2-Methyl-1-butanol

(R)-2-Methylpentanol

2-Methylvaleraldehyde

3-Methyl-2-butanone

(S)-3-Methyl-2-butanol

2-Methyl-2-butanol (B152257) (Tertiary Amyl Alcohol)

Ketoester

(R)-hydroxy ester

(R)-hydroxy acid

(1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]carbamic acid, 1,1-dimethylethyl ester

(1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester

(R)-Et lactate (B86563)

Q & A

Q. What are the key considerations for synthesizing enantiomerically pure (R)-2-methylbutanol in laboratory settings?

To synthesize enantiomerically pure this compound, researchers should prioritize enantioselective catalytic reduction of 2-methylbutanal using chiral catalysts (e.g., BINAP-Ruthenium complexes) or enzymatic resolution via lipases. Ensure reaction conditions (temperature, solvent polarity, and catalyst loading) are optimized to minimize racemization. Purity should be verified using chiral chromatography (e.g., Chiralcel OD-H column) or optical rotation measurements .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) with chiral columns or nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) are preferred. For high-throughput studies, enantioselective HPLC coupled with polarimetric detection ensures accurate quantification. Calibration curves must account for matrix effects, and internal standards (e.g., deuterated analogs) should be used to correct for recovery losses .

Q. How should this compound be stored to prevent degradation during long-term experiments?

Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to avoid oxidation and photodegradation. Periodic purity checks via GC-MS are recommended. Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT at 0.01% w/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s metabolic pathways?

Conduct a systematic review with heterogeneity analysis to identify confounding variables (e.g., species-specific enzyme activity). Use meta-regression to assess dose-response relationships and subgroup analyses (e.g., in vitro vs. in vivo models). Sensitivity analyses should exclude low-quality studies (e.g., those lacking chiral specificity controls) .

Q. What methodologies are optimal for studying enantiomer-specific effects of this compound in enzyme-catalyzed reactions?

Employ kinetic resolution assays with purified enzymes (e.g., alcohol dehydrogenases) and monitor reaction progress via chiral HPLC. Isotope labeling (e.g., ¹³C at the hydroxyl-bearing carbon) can track stereochemical outcomes. Molecular docking simulations (e.g., AutoDock Vina) provide mechanistic insights into enantioselectivity .

Q. How does this compound’s oxidation stability vary under different experimental conditions?

Oxidation rates depend on oxygen exposure, temperature, and catalytic impurities. For example:

| Condition | Oxidation Rate (%) | Major Product | Reference |

|---|---|---|---|

| 25°C, aerobic, pH 7.4 | 0.045 | 2-Methylbutanal | |

| 4°C, argon, pH 5.0 | <0.001 | N/A |

Use headspace GC-MS to quantify volatile aldehydes and stabilize solutions with chelating agents (e.g., EDTA) to suppress metal-catalyzed oxidation .

Q. What statistical approaches are recommended for meta-analyses of this compound’s chiral interactions?

Apply random-effects models to account for between-study variance. Forest plots should visualize effect sizes (e.g., enantiomeric excess values), and I² statistics quantify heterogeneity. For dose-response meta-analyses, restrict inclusion to studies with standardized chiral purity (>98% ee) and comparable assay protocols .

Methodological Best Practices

- Data Reproducibility : Share raw chromatographic data and NMR spectra in repositories like Zenodo, annotated with FAIR principles. Use tools like DataUp to generate machine-readable metadata .

- Experimental Design : Follow structured workflows (e.g., SYRCLE for in vivo studies) to minimize bias. Document chiral purity, storage conditions, and analytical validation steps in detail .

- Conflict Resolution : Establish pre-registered protocols for resolving data discrepancies, including independent replication and blinded data re-analysis .

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.